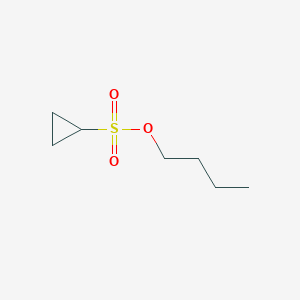

Butyl cyclopropanesulfonate

Descripción

BenchChem offers high-quality Butyl cyclopropanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl cyclopropanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

butyl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWOTXVWXTFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440300 | |

| Record name | BUTYL CYCLOPROPANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83635-12-5 | |

| Record name | BUTYL CYCLOPROPANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Butyl Cyclopropanesulfonate: A Technical Guide for Drug Development Professionals

Abstract

Butyl cyclopropanesulfonate (CAS No. 83635-12-5) is a key chemical intermediate utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, combining a reactive cyclopropyl group with a sulfonate ester, makes it a valuable building block for creating advanced compounds, including potent enzyme inhibitors. This document provides a comprehensive technical overview of its chemical structure, properties, a representative synthetic protocol, and its application in multi-step synthesis, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

Butyl cyclopropanesulfonate is the butyl ester of cyclopropanesulfonic acid. The structure consists of a three-membered cyclopropane ring attached to a sulfonyl group, which is in turn ester-linked to a butyl chain.

The molecular formula is C₇H₁₄O₃S.[1] The SMILES notation for the structure is CCCCOS(=O)(=O)C1CC1.

Physicochemical Properties

The compound is a colorless oil under standard conditions and is soluble in various organic solvents such as chloroform, dichloromethane, and ethyl acetate. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 83635-12-5 | [1] |

| Molecular Formula | C₇H₁₄O₃S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | Colorless Oil | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 296.2 ± 7.0 °C at 760 mmHg | |

| Flash Point | 132.9 ± 18.2 °C | |

| Index of Refraction | 1.474 | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |

Synthesis of Butyl Cyclopropanesulfonate

While specific, detailed experimental procedures for the synthesis of Butyl cyclopropanesulfonate are not extensively published in peer-reviewed literature, a standard and logical approach is the esterification of cyclopropanesulfonyl chloride with n-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on general principles of sulfonate ester synthesis. It has been constructed for illustrative purposes and should be optimized for specific laboratory conditions.

Reaction: Cyclopropanesulfonyl Chloride + n-Butanol → Butyl Cyclopropanesulfonate + Pyridinium Hydrochloride

Materials:

-

Cyclopropanesulfonyl chloride (1.0 eq)

-

n-Butanol (1.1 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of cyclopropanesulfonyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

n-Butanol (1.1 eq) is added to the solution, followed by the slow, dropwise addition of pyridine (1.2 eq).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with additional DCM and transferred to a separatory funnel.

-

The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure Butyl cyclopropanesulfonate.

Application in Synthesis: A Workflow for C-Alkylation

Patents in the field of drug discovery reveal that Butyl cyclopropanesulfonate serves as a precursor for generating a stabilized carbanion on the cyclopropane ring.[2][3][4][5][6] This nucleophile can then be used to form new carbon-carbon bonds, a critical step in building more complex molecular scaffolds for drug candidates, such as MEK inhibitors.[2][4]

A common workflow involves the deprotonation of the α-carbon on the cyclopropyl ring using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophile (e.g., an alkyl halide).

General Experimental Protocol for α-Alkylation

The following procedure is adapted from protocols described in patent literature for the reaction of Butyl cyclopropanesulfonate as an intermediate.[3][5][6][7]

Materials:

-

Butyl cyclopropanesulfonate (1.0 eq, 1 g, 5.58 mmol)

-

Anhydrous Tetrahydrofuran (THF) (15 mL)

-

n-Butyllithium (1.6M in hexanes, 1.1 eq, 3.84 mL, 6.14 mmol)

-

Methyl Iodide (Electrophile, 2.0 eq, 0.72 mL, 11.16 mmol)

-

Deionized Water

Procedure:

-

A solution of Butyl cyclopropanesulfonate (1 g, 5.58 mmol) in anhydrous THF (15 mL) is prepared in a flame-dried, multi-neck flask under a nitrogen atmosphere.[3][5][6]

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium solution (1.6M in hexanes, 1.1 eq) is added dropwise via syringe.[3][5][6] The resulting mixture is stirred at -78 °C for 15-60 minutes to ensure complete formation of the lithiated intermediate.[3][5][6][7]

-

Methyl iodide (2.0 eq) is then added to the solution.[3][5][6]

-

The reaction is allowed to slowly warm to 0 °C and then quenched by the careful addition of water (1 mL).[3][5][6]

-

The volatile components are removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[3][5][6]

-

The combined organic extracts are dried, filtered, and concentrated to provide the crude alkylated product, which can be purified via chromatography.

Visualization of the Synthetic Workflow

The logical flow of the α-alkylation reaction is depicted below. This process highlights the role of Butyl cyclopropanesulfonate as a key intermediate that enables the introduction of new functional groups onto the cyclopropane scaffold.

Spectroscopic Characterization

Expected ¹H NMR Spectrum

-

Cyclopropyl protons: A complex multiplet pattern in the upfield region (approx. 0.8-1.5 ppm). The methine proton (CH-SO₂) would be the most downfield of this group.

-

Butyl chain protons:

-

-O-CH₂- (ester methylene): A triplet, most downfield of the butyl signals (approx. 4.0-4.3 ppm).

-

-CH₂-CH₂-O-: A multiplet (sextet) adjacent to the ester methylene (approx. 1.6-1.8 ppm).

-

-CH₂-CH₃: A multiplet (sextet) (approx. 1.3-1.5 ppm).

-

-CH₃ (terminal methyl): A triplet, most upfield of the butyl signals (approx. 0.9-1.0 ppm).

-

Expected ¹³C NMR Spectrum

-

Cyclopropyl carbons: Signals in the highly shielded region (approx. 5-15 ppm for CH₂) and a more downfield signal for the carbon attached to the sulfonyl group (approx. 30-40 ppm).

-

Butyl chain carbons: Signals at approx. 68-70 ppm (-O-CH₂-), ~30 ppm, ~19 ppm, and ~13 ppm (-CH₃).

Expected IR Spectrum

-

S=O stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl chain and a characteristic band slightly above 3000 cm⁻¹ for the C-H bonds on the cyclopropane ring.

Conclusion

Butyl cyclopropanesulfonate is a specialized but important chemical intermediate for constructing complex molecular architectures. Its primary utility lies in its capacity to serve as a masked cyclopropyl anion, enabling the formation of new carbon-carbon bonds at the sterically hindered α-position of the ring. For drug development professionals, this compound represents a valuable tool for synthesizing novel scaffolds, particularly in the development of targeted therapies like MEK inhibitors. While detailed public data on the compound is sparse, its synthesis and reactivity follow predictable and well-established principles of organic chemistry.

References

- 1. CAS # 83635-12-5, Butyl cyclopropanesulfonate - chemBlink [ww.chemblink.com]

- 2. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 3. WO2007014011A2 - N-(arylamino)-sulfonamide inhibitors of mek - Google Patents [patents.google.com]

- 4. WO2011009541A1 - Preparation of (r)- and (s)-n-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl) -1- (2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physical and chemical properties of Butyl cyclopropanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Butyl cyclopropanesulfonate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data on the compound's properties, outlines a general synthesis methodology, and discusses its potential, though largely unexplored, biological relevance based on the activities of related sulfonate esters. Due to a lack of specific experimental data for Butyl cyclopropanesulfonate, some sections on spectral analysis and biological activity are based on established principles for this class of compounds.

Introduction

Butyl cyclopropanesulfonate (CAS No. 83635-12-5) is a sulfonate ester characterized by a cyclopropyl group and a butyl ester moiety. Sulfonate esters are a well-established class of organic compounds recognized for their utility as intermediates in chemical synthesis, primarily due to the excellent leaving group ability of the sulfonate group. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, suggests that Butyl cyclopropanesulfonate could be a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed summary of its chemical and physical characteristics.

Physical and Chemical Properties

Butyl cyclopropanesulfonate is a colorless oil.[1] Its solubility has been noted in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Butyl Cyclopropanesulfonate

| Property | Value | Source |

| CAS Number | 83635-12-5 | [1] |

| Molecular Formula | C₇H₁₄O₃S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | Colorless Oil | [1] |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 296.2 ± 7.0 °C at 760 mmHg | |

| Flash Point | 132.9 ± 18.2 °C | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| Storage | Sealed in dry, Room Temperature |

Synthesis

General Experimental Protocol for Sulfonate Ester Synthesis

This protocol is adapted from established methods for the synthesis of sulfonate esters.

Materials:

-

Cyclopropanesulfonyl chloride

-

1-Butanol

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of 1-butanol (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base (1.1-1.5 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add cyclopropanesulfonyl chloride (1.0-1.2 equivalents) to the cooled solution.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude Butyl cyclopropanesulfonate by flash column chromatography.

A detailed protocol for the synthesis of the precursor, cyclopropanesulfonyl chloride, from cyclopropylmagnesium bromide and sulfur dioxide followed by reaction with N-chlorosuccinimide has been described.[2]

Experimental Workflow for the Synthesis of Butyl cyclopropanesulfonate

Caption: A generalized workflow for the synthesis of Butyl cyclopropanesulfonate.

Spectral Properties (Predicted)

Direct experimental spectral data (NMR, IR, MS) for Butyl cyclopropanesulfonate are not widely available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum of Butyl cyclopropanesulfonate is expected to show distinct signals for the butyl and cyclopropyl protons.

-

Butyl group:

-

A triplet corresponding to the -O-CH₂- protons, shifted downfield due to the adjacent oxygen atom.

-

Multiplets for the two internal -CH₂- groups.

-

A triplet for the terminal -CH₃ group.

-

-

Cyclopropyl group:

-

A multiplet for the -CH- proton adjacent to the sulfonate group.

-

Complex multiplets for the four protons on the two -CH₂- groups of the cyclopropyl ring, likely in the upfield region.

-

13C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments.

-

Butyl group: Four distinct signals are expected for the four carbon atoms of the butyl chain. The carbon attached to the oxygen (-O-CH₂) will be the most downfield.

-

Cyclopropyl group: Two signals are anticipated for the cyclopropyl ring: one for the methine carbon (-CH-) attached to the sulfonate group and one for the two equivalent methylene carbons (-CH₂-). The carbon atoms of the cyclopropyl ring are expected to have characteristic upfield chemical shifts.[3]

Infrared (IR) Spectroscopy

The IR spectrum of Butyl cyclopropanesulfonate will be characterized by strong absorptions indicative of the sulfonate ester group.

-

S=O stretching: Two strong absorption bands are expected in the regions of approximately 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch).

-

S-O stretching: A strong absorption band is expected in the region of 900-1000 cm⁻¹.

-

C-H stretching: Absorptions for the C-H bonds of the butyl and cyclopropyl groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak [M]⁺ at m/z = 178 would be expected. Common fragmentation patterns for esters and sulfonate esters would likely be observed.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the butyl group.

-

Loss of butene: A common rearrangement for butyl esters, leading to a fragment corresponding to cyclopropanesulfonic acid.

-

Cleavage of the C-S or S-O bonds: Leading to fragments corresponding to the cyclopropyl cation or butyl sulfate radical cation.

Biological Activity and Potential Applications in Drug Development

There is currently no specific published research on the biological activity or signaling pathway involvement of Butyl cyclopropanesulfonate. However, the broader class of sulfonate esters has been shown to exhibit a range of biological activities, suggesting potential avenues for investigation.

Some sulfonate esters have been reported to possess anticancer, antibacterial, and enzyme inhibitory activities. For instance, certain sulfonate ester derivatives have demonstrated inhibitory effects against enzymes such as acetylcholinesterase, α-glycosidase, and carbonic anhydrase. This suggests that Butyl cyclopropanesulfonate could be a candidate for screening in various biological assays to explore its therapeutic potential.

The cyclopropane ring is a prevalent structural motif in many approved drugs, valued for its ability to introduce conformational rigidity and modulate metabolic stability and binding affinity. Therefore, Butyl cyclopropanesulfonate represents a potentially valuable scaffold for the synthesis of novel drug candidates.

Potential Research Directions for Butyl cyclopropanesulfonate

Caption: Logical flow for investigating the therapeutic potential of Butyl cyclopropanesulfonate.

Conclusion

Butyl cyclopropanesulfonate is a chemical intermediate with well-defined physical properties and a clear synthetic route from commercially available precursors. While its specific biological activities have not been reported, its structural features—a reactive sulfonate ester and a medicinally relevant cyclopropyl group—make it a compound of interest for synthetic and medicinal chemistry research. The data and methodologies presented in this guide are intended to facilitate further investigation into the properties and potential applications of this and related compounds. Future research should focus on obtaining detailed experimental spectral data, exploring its reactivity in various chemical transformations, and screening for biological activity to unlock its full potential in drug discovery and development.

References

- 1. Butyl Cyclopropanesulfonate | 83635-12-5 - Coompo [coompo.com]

- 2. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Data of Butyl Cyclopropanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for Butyl cyclopropanesulfonate (CAS No. 83635-12-5). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic values for its constituent functional groups. This guide also outlines standard experimental protocols for obtaining such data and is intended to serve as a valuable resource for researchers working with or synthesizing this compound.

Introduction

Butyl cyclopropanesulfonate is an organic compound with the chemical formula C₇H₁₄O₃S. It features a cyclopropyl ring attached to a sulfonyl group, which is in turn ester-linked to a butyl chain. This structure suggests its potential utility as a reactive intermediate in organic synthesis, particularly in reactions where the cyclopropanesulfonyl group can act as a leaving group or the butyl chain can be modified. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide provides an in-depth prediction of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Butyl cyclopropanesulfonate. These predictions are derived from established chemical shift and absorption frequency ranges for the cyclopropyl, n-butyl, and sulfonate ester functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | 0.94 | Triplet (t) | 7.4 | 3H |

| H-b | 1.45 | Sextet | 7.5 | 2H |

| H-c | 1.75 | Quintet | 7.6 | 2H |

| H-d | 4.20 | Triplet (t) | 6.6 | 2H |

| H-e | 2.50 | Multiplet (m) | - | 1H |

| H-f | 1.05 | Multiplet (m) | - | 2H |

| H-g | 0.95 | Multiplet (m) | - | 2H |

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 13.6 |

| C-2 | 18.8 |

| C-3 | 31.2 |

| C-4 | 70.0 |

| C-5 | 33.0 |

| C-6, C-7 | 7.5 |

Structure for ¹³C NMR Assignments:

2.2. Infrared (IR) Spectroscopy

| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3000 | C-H Stretch | Cyclopropyl |

| 2960 - 2850 | C-H Stretch | Butyl (alkyl) |

| 1370 - 1350 | Asymmetric S=O Stretch | Sulfonate |

| 1180 - 1160 | Symmetric S=O Stretch | Sulfonate |

| 1000 - 950 | S-O-C Stretch | Sulfonate Ester |

| 1465 | C-H Bend | Butyl (alkyl) |

2.3. Mass Spectrometry (MS)

| m/z | Predicted Identity | Notes |

| 178 | [M]⁺ | Molecular ion (low abundance expected) |

| 123 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 122 | [M - C₄H₁₀]⁺ | Loss of butane |

| 105 | [C₃H₅SO₂]⁺ | Cyclopropanesulfonyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (base peak potential) |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample such as Butyl cyclopropanesulfonate.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Butyl cyclopropanesulfonate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16 scans.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

3.2. IR Spectroscopy

-

Sample Preparation: Place a small drop of neat Butyl cyclopropanesulfonate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Butyl cyclopropanesulfonate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

-

GC-MS Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound.

-

The mass spectrometer should be set to scan a mass range of m/z 35 to 300.

-

The EI source should be operated at a standard ionization energy of 70 eV.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

molecular weight and formula of Butyl cyclopropanesulfonate

An In-depth Technical Guide to Butyl Cyclopropanesulfonate

This technical guide provides a comprehensive overview of Butyl cyclopropanesulfonate, including its chemical properties, a detailed synthesis protocol, and standard characterization methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may use this compound as a chemical intermediate.

Core Properties of Butyl Cyclopropanesulfonate

Butyl cyclopropanesulfonate is an organic compound belonging to the sulfonate ester class. It features a cyclopropyl group and a butyl group attached to the sulfonate ester functionality.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₄O₃S | [1][2][3][4] |

| Molecular Weight | 178.25 g/mol | [2][3][4] |

| CAS Number | 83635-12-5 | [1][2][3] |

| Appearance | Colorless Oil (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

Synthesis of Butyl Cyclopropanesulfonate

Butyl cyclopropanesulfonate is synthesized via the esterification of cyclopropanesulfonyl chloride with 1-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of Butyl cyclopropanesulfonate.

Caption: Synthesis workflow for Butyl cyclopropanesulfonate.

Detailed Experimental Protocol: Synthesis

This protocol is a standard procedure for the synthesis of sulfonate esters.

Materials:

-

Cyclopropanesulfonyl chloride

-

1-Butanol

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (aq.)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for eluent

Procedure:

-

To a solution of 1-butanol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add cyclopropanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (aq.).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Butyl cyclopropanesulfonate.

Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for Butyl cyclopropanesulfonate based on the analysis of its functional groups.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~4.2 (t, 2H, -O-CH₂-), ~2.5 (m, 1H, -SO₂-CH-), ~1.7 (m, 2H, -O-CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-CH₃), ~1.0 (m, 4H, cyclopropyl -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~70 (-O-CH₂-), ~35 (-SO₂-CH-), ~30 (-O-CH₂-CH₂-), ~18 (-CH₂-CH₃), ~13 (-CH₃), ~6 (cyclopropyl -CH₂-) |

| IR | ν (cm⁻¹): ~2960 (C-H, alkyl), ~1350 (S=O, asymmetric stretch), ~1170 (S=O, symmetric stretch), ~950 (S-O-C stretch) |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Research and Drug Development

Butyl cyclopropanesulfonate is primarily utilized as an intermediate in organic synthesis. The cyclopropyl moiety is a strained ring system that can impart unique conformational constraints and metabolic stability to molecules. As such, cyclopropanesulfonate derivatives can be valuable building blocks in the synthesis of novel pharmaceutical compounds and other complex organic molecules. The sulfonate ester group itself is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the butyl-cyclopropanesulfonate moiety or further functionalization.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. | Profiles RNS [profiles.umassmed.edu]

- 4. enovatia.com [enovatia.com]

A Guide to the Thermodynamic Stability of Butyl Cyclopropanesulfonate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Butyl Cyclopropanesulfonate

Butyl cyclopropanesulfonate (CAS No. 83635-12-5) is an ester of cyclopropanesulfonic acid and butanol.[1][2] Its chemical structure, consisting of a strained cyclopropyl ring and a sulfonate ester group, suggests potential for reactivity and specific thermal behavior. An understanding of its thermodynamic stability is paramount for predicting its shelf-life, decomposition pathways, and compatibility with other substances.

Table 1: Physicochemical Properties of Butyl Cyclopropanesulfonate

| Property | Value | Source |

| CAS Number | 83635-12-5 | [1][2][3][4] |

| Molecular Formula | C7H14O3S | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Appearance | Colourless Oil | [2][4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [2][4] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [2][4] |

Assessing Thermodynamic Stability: A Methodological Framework

The thermodynamic stability of a compound can be investigated through various analytical techniques. The most common and powerful methods for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7][8][9][10]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is used to determine thermally induced transitions such as melting, crystallization, and glass transitions, and to provide information on the enthalpy changes associated with these processes.[5][7]

-

Sample Preparation: Accurately weigh 2-5 mg of Butyl cyclopropanesulfonate into a standard aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50°C.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected decomposition point, for instance, 300°C.

-

-

Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, would be analyzed to identify thermal events.

Table 2: Hypothetical DSC Data for Butyl Cyclopropanesulfonate

| Parameter | Hypothetical Value | Interpretation |

| Glass Transition Temperature (Tg) | -80°C | Indicates the transition from a glassy to a rubbery state. |

| Crystallization Temperature (Tc) | -20°C | Exothermic event indicating the ordering of molecules into a crystalline structure. |

| Melting Temperature (Tm) | 15°C | Endothermic event representing the transition from a solid to a liquid state. |

| Decomposition Onset Temperature (Td) | 180°C | The temperature at which decomposition begins, indicated by a significant exothermic or endothermic event. |

| Enthalpy of Decomposition (ΔHd) | -250 J/g | The heat released during decomposition (exothermic). |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which a material decomposes and the fraction of mass lost during decomposition.[9]

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of Butyl cyclopropanesulfonate into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a defined flow rate (e.g., 20 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The TGA curve, a plot of mass versus temperature, and its derivative (DTG curve), which shows the rate of mass loss, would be analyzed.

Table 3: Hypothetical TGA Data for Butyl Cyclopropanesulfonate

| Parameter | Hypothetical Value | Interpretation |

| Onset of Decomposition (T_onset) | 185°C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Mass Loss Rate (T_peak) | 210°C | The temperature at which the decomposition rate is highest, as seen on the DTG curve. |

| Mass Loss (%) | 75% | The percentage of the initial mass lost during the primary decomposition step. |

| Residual Mass (%) | 5% | The percentage of mass remaining at the end of the experiment, which could be non-volatile byproducts. |

Experimental Workflow for Thermodynamic Stability Assessment

The logical flow of experiments to determine the thermodynamic stability of a compound like Butyl cyclopropanesulfonate is crucial for obtaining comprehensive and reliable data.

References

- 1. Butyl cyclopropanesulfonate | CAS#:83635-12-5 | Chemsrc [chemsrc.com]

- 2. Butyl Cyclopropanesulfonate | 83635-12-5 [chemicalbook.com]

- 3. Butyl Cyclopropanesulfonate | 83635-12-5 [chemicalbook.com]

- 4. Butyl Cyclopropanesulfonate | 83635-12-5 - Coompo [coompo.com]

- 5. atascientific.com.au [atascientific.com.au]

- 6. kbibiopharma.com [kbibiopharma.com]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 8. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 9. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Butyl Cyclopropanesulfonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of butyl cyclopropanesulfonate with a range of nucleophiles. Butyl cyclopropanesulfonate is a versatile bifunctional molecule possessing a highly strained cyclopropane ring and a proficient sulfonate leaving group. This unique combination of structural features dictates its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document elucidates the mechanistic pathways, summarizes key reaction data, and provides detailed experimental protocols for its application in synthetic chemistry.

Introduction

Butyl cyclopropanesulfonate, with the chemical structure shown in Figure 1, is a notable synthetic intermediate due to its inherent reactivity towards nucleophilic attack. The molecule's reactivity is primarily governed by two key features:

-

The Cyclopropane Ring: The three-membered ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which weakens the C-C bonds and provides a thermodynamic driving force for ring-opening reactions.

-

The Butyl Sulfonate Group: The sulfonate ester is an excellent leaving group, readily displaced by nucleophiles in substitution reactions.

This guide will explore the interplay of these features in reactions with various nucleophiles, providing a predictive framework for its synthetic applications.

Theoretical Framework: Mechanistic Considerations

The reactions of butyl cyclopropanesulfonate with nucleophiles can proceed through two primary pathways: direct nucleophilic substitution at the butyl group (Path A) or nucleophilic attack on a carbon atom of the cyclopropane ring, leading to ring-opening (Path B). The preferred pathway is influenced by the nature of the nucleophile, reaction conditions, and steric factors.

Path A: Nucleophilic Substitution (SN2)

In this pathway, the nucleophile directly attacks the α-carbon of the butyl group, leading to the displacement of the cyclopropanesulfonate anion. This is a classical SN2 reaction.

-

Mechanism: The reaction proceeds via a backside attack, resulting in the inversion of stereochemistry if the α-carbon is chiral. The cyclopropanesulfonate anion is a stable leaving group, facilitating this reaction.

Path B: Nucleophilic Ring-Opening

The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing sulfonate group. This pathway is analogous to the well-documented ring-opening of epoxides.

-

Mechanism: The nucleophile attacks one of the methylene carbons of the cyclopropane ring. This attack is also SN2-like, with the developing negative charge being stabilized by the sulfonate group, which ultimately acts as the leaving group upon C-C bond cleavage. The regioselectivity of the attack (at the carbon bearing the sulfonate group vs. an adjacent carbon) can be influenced by the nucleophile and reaction conditions. For strong, non-hindered nucleophiles, attack at the less sterically hindered carbon is generally favored.

The following diagram illustrates the potential reactive pathways of butyl cyclopropanesulfonate with a generic nucleophile (Nu-).

Reactivity with Specific Nucleophiles

While specific quantitative kinetic data for butyl cyclopropanesulfonate is not extensively available in the public literature, its reactivity can be inferred from studies on analogous compounds, particularly other cyclopropane derivatives and sulfonate esters.

Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles are expected to react readily with butyl cyclopropanesulfonate.

-

Amines: Primary and secondary amines are likely to undergo nucleophilic substitution to yield the corresponding butylamines, with the cyclopropanesulfonate acting as the leaving group. Ring-opening is also a possibility, leading to sulfonamide derivatives after subsequent reaction steps.

-

Azides: Sodium azide is a potent nucleophile that is known to participate in ring-opening reactions of activated cyclopropanes. For instance, cyclopropane hemimalonates react with sodium azide to yield γ-azidobutyric acids in good yields.[1] A similar reaction with butyl cyclopropanesulfonate would be expected to produce a butyl γ-azidopropanesulfonate.

Oxygen Nucleophiles (e.g., Alcohols, Water)

Reactions with oxygen nucleophiles are generally slower than with nitrogen or sulfur nucleophiles unless catalyzed.

-

Alcohols/Water: Under neutral conditions, the reaction is expected to be slow. However, under basic conditions (e.g., in the presence of a strong base to form an alkoxide), or under acidic conditions that can activate the leaving group, both substitution and ring-opening are plausible.

Sulfur Nucleophiles (e.g., Thiolates)

Thiolates are excellent nucleophiles and are expected to react efficiently with butyl cyclopropanesulfonate.

-

Thiolates: Given the high nucleophilicity of thiolates, they are likely to favor the SN2 pathway, attacking the butyl group to form the corresponding butyl sulfide. However, ring-opening to form a butyl thioether with a terminal sulfonate is also a highly probable outcome, especially considering the precedent for thiophenolates in opening electrophilic cyclopropanes.

Experimental Protocols

The following are generalized experimental protocols for the reaction of butyl cyclopropanesulfonate with nucleophiles, based on standard procedures for similar transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Nucleophilic Substitution with an Amine

-

To a solution of butyl cyclopropanesulfonate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added the amine (1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.).

-

The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Ring-Opening with Sodium Azide

-

To a solution of butyl cyclopropanesulfonate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO is added sodium azide (1.5 eq.).

-

The mixture is heated to 60-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The product is purified by flash chromatography.

The following diagram outlines a general experimental workflow for these reactions.

Data Presentation

While specific experimental data for butyl cyclopropanesulfonate is scarce in peer-reviewed literature, the following table provides a qualitative summary of expected outcomes based on the principles outlined above.

| Nucleophile | Expected Major Product(s) | Plausible Reaction Pathway(s) | Relative Reactivity |

| Nitrogen | |||

| Primary/Secondary Amine | N-butyl amine | SN2 | High |

| Azide (N3-) | Butyl γ-azidopropanesulfonate | Ring-Opening | High |

| Oxygen | |||

| Alcohol (ROH) | Butyl ether | SN2 (with base) | Moderate |

| Water (H2O) | Butanol | SN2 | Low |

| Sulfur | |||

| Thiolate (RS-) | Butyl sulfide | SN2 / Ring-Opening | Very High |

Conclusion

Butyl cyclopropanesulfonate is a reactive and versatile building block for organic synthesis. Its reactivity is dominated by the presence of a strained cyclopropane ring and an excellent sulfonate leaving group. This allows for facile reactions with a variety of nucleophiles through either direct SN2 substitution or a ring-opening pathway. The choice of nucleophile and reaction conditions can be used to selectively favor one pathway over the other, providing access to a diverse range of functionalized molecules. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize butyl cyclopropanesulfonate in their synthetic endeavors. Further experimental studies are warranted to quantify the kinetics and yields of these reactions with a broader range of nucleophiles.

References

Butyl Cyclopropanesulfonate in Medicinal Chemistry: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of Butyl cyclopropanesulfonate in the field of medicinal chemistry. While direct research on this specific molecule is limited, its constituent functional groups—the cyclopropane ring and the sulfonate ester—are well-established pharmacophores that impart valuable properties to bioactive molecules. This document provides an in-depth analysis of the potential benefits of incorporating the Butyl cyclopropanesulfonate moiety into drug candidates. By examining the known roles of cyclopropanes and sulfonate esters in drug design, we extrapolate potential therapeutic applications, outline synthetic strategies, and propose experimental workflows for future investigation. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this and structurally related compounds in the development of novel therapeutics.

Introduction: The Promise of Hybrid Scaffolds

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. A key strategy in this endeavor is the creation of hybrid molecules that combine the advantageous properties of distinct functional groups. Butyl cyclopropanesulfonate, with its unique combination of a strained cyclopropane ring and a versatile sulfonate ester, represents an intriguing, albeit underexplored, scaffold for drug discovery.

The cyclopropane motif is a highly sought-after component in modern pharmaceuticals, known for its ability to introduce conformational rigidity, improve metabolic stability, and modulate electronic properties.[1][2][3] Similarly, the sulfonate ester group can act as a key interaction point with biological targets, serve as a prodrug moiety, or influence the physicochemical properties of a compound.[4][5][6] This guide will delve into the potential synergies of these two moieties within the Butyl cyclopropanesulfonate structure and propose avenues for its investigation in medicinal chemistry.

Physicochemical Properties of Butyl Cyclopropanesulfonate

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₄O₃S | Based on chemical structure |

| Molecular Weight | 178.25 g/mol | Calculated from the molecular formula |

| Lipophilicity (LogP) | Moderately lipophilic | The butyl chain and cyclopropane ring contribute to lipophilicity, while the sulfonate group adds polarity. |

| Solubility | Likely soluble in organic solvents, limited aqueous solubility | The alkyl and cyclopropyl groups suggest solubility in nonpolar solvents. The polar sulfonate group may impart some slight water solubility. |

| Chemical Stability | The sulfonate ester may be susceptible to hydrolysis under strongly acidic or basic conditions. The cyclopropane ring is generally stable but can undergo ring-opening reactions under certain conditions. | General chemical principles of sulfonate esters and cyclopropanes. |

Table 1: Predicted Physicochemical Properties of Butyl Cyclopropanesulfonate.

Potential Medicinal Chemistry Applications

Based on the well-documented roles of cyclopropane rings and sulfonate esters in drug discovery, we can hypothesize several potential applications for Butyl cyclopropanesulfonate and its analogs.

The Cyclopropane Moiety: A Key to Enhanced Drug Properties

The incorporation of a cyclopropane ring into a drug candidate can offer several advantages:[1][2][7][8]

-

Metabolic Stability: The C-C bonds of a cyclopropane ring are more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[1] This can lead to an increased half-life and improved bioavailability of a drug.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, which can enhance its binding affinity and selectivity for its biological target.[1][3]

-

Modulation of Physicochemical Properties: The cyclopropane group can act as a "lipophilic hydrogen bond donor" and influence a molecule's pKa, solubility, and membrane permeability.[3]

-

Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a vinyl group, offering a way to fine-tune the steric and electronic properties of a lead compound.[8]

The Sulfonate Ester Group: A Versatile Functional Handle

Sulfonate esters are also valuable functional groups in medicinal chemistry with diverse applications:[4][5][9]

-

Enzyme Inhibition: The sulfonate group can act as a mimic of a phosphate or carboxylate group, enabling it to interact with the active sites of various enzymes. Sulfonate esters have been explored as inhibitors of enzymes such as proteases, kinases, and carbonic anhydrases.[4]

-

Prodrug Strategies: The sulfonate ester linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at its target site. This approach can be used to improve drug delivery, reduce off-target toxicity, and enhance therapeutic efficacy.[6]

-

Modulation of Solubility and Bioavailability: The polar nature of the sulfonate group can be utilized to improve the aqueous solubility of poorly soluble drug candidates.

Postulated Signaling Pathway and Mechanism of Action

Given the lack of specific biological data for Butyl cyclopropanesulfonate, any proposed mechanism of action is speculative. However, based on the known activities of related compounds, we can envision a scenario where it acts as a covalent modifier of a target protein.

Figure 1: Hypothetical Mechanism of Covalent Inhibition. This diagram illustrates a potential mechanism where Butyl cyclopropanesulfonate acts as a prodrug that, upon binding to a target protein, undergoes nucleophilic attack at the sulfonate ester by a residue in the active site. This results in the formation of a covalent adduct, leading to irreversible inhibition of the protein and its downstream signaling pathway.

Proposed Experimental Protocols

To investigate the potential of Butyl cyclopropanesulfonate in medicinal chemistry, a systematic experimental approach is required.

Synthesis of Butyl Cyclopropanesulfonate

A general and robust method for the synthesis of alkyl sulfonates involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[10][11]

Reaction Scheme:

Cyclopropanesulfonyl chloride + 1-Butanol → Butyl cyclopropanesulfonate

Materials:

-

Cyclopropanesulfonyl chloride

-

1-Butanol

-

Pyridine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 1-butanol (1.0 eq) in anhydrous DCM under an inert atmosphere, add pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Butyl cyclopropanesulfonate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently assess the biological activity of Butyl cyclopropanesulfonate and its analogs.

Figure 2: In Vitro Biological Evaluation Workflow. This flowchart outlines a typical workflow for assessing the biological activity of newly synthesized compounds. It begins with broad primary screening to identify active compounds ("hits"), followed by more detailed studies to determine potency, selectivity, and mechanism of action, ultimately leading to lead optimization.

Conclusion and Future Directions

While Butyl cyclopropanesulfonate itself has not been extensively studied, the foundational principles of medicinal chemistry suggest that it represents a promising scaffold for the development of novel therapeutic agents. The unique combination of a metabolically robust and conformationally constrained cyclopropane ring with a reactive and versatile sulfonate ester functional group provides a rich design space for medicinal chemists.

Future research should focus on the synthesis of a library of Butyl cyclopropanesulfonate analogs with diverse substitution patterns on both the cyclopropane ring and the butyl chain. Screening these compounds against a broad range of biological targets, particularly enzymes susceptible to covalent inhibition, could uncover novel lead compounds. Detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these initial hits. The exploration of Butyl cyclopropanesulfonate and its derivatives holds the potential to yield a new class of therapeutic agents with unique mechanisms of action and improved clinical profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 8. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 9. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Butyl Cyclopropanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Butyl cyclopropanesulfonate from cyclopropanesulfonyl chloride and n-butanol. Butyl cyclopropanesulfonate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The protocol herein describes a straightforward and efficient method employing readily available reagents and standard laboratory techniques. Included are comprehensive experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Cyclopropanesulfonate esters are important functional groups in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety. These esters serve as effective leaving groups in nucleophilic substitution reactions, enabling the introduction of the cyclopropanesulfonyl group into a wide range of molecular scaffolds. Butyl cyclopropanesulfonate, specifically, can be utilized as a building block in the synthesis of complex molecules targeted for various therapeutic areas. The synthesis described is a classic esterification of a sulfonyl chloride with an alcohol, facilitated by a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol is based on a documented synthetic procedure and has been optimized for laboratory-scale synthesis.[1]

Materials:

-

Cyclopropanesulfonyl chloride (1.0 eq)

-

n-Butanol (BuOH) (excess)

-

Pyridine (2.0 eq)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopropanesulfonyl chloride (1.0 eq, 35 mmol, 5 g) in an excess of n-butanol (20 mL).[1]

-

Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

-

Addition of Base: Slowly add pyridine (2.0 eq, 70 mmol, 5.8 mL) dropwise to the cooled solution.[1] Maintain the temperature below 0 °C during the addition.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Solvent Removal: Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting white solid in chloroform (CHCl₃). Transfer the solution to a separatory funnel.

-

Washing: Wash the organic phase sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Butyl cyclopropanesulfonate as an oil.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Reactant Stoichiometry | ||

| Cyclopropanesulfonyl chloride | 1.0 eq (35 mmol) | [1] |

| Pyridine | 2.0 eq (70 mmol) | [1] |

| Yield | ||

| Product Mass | 4.8 g | [1] |

| Molar Yield | 71% | [1] |

| Product Characterization | ||

| Appearance | Oil | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.25 (t, 2H), 2.46 (m, 1H), 1.74 (m, 2H), 1.45 (m, 2H), 1.25 (dd, 2H), 1.09 (dd, 2H), 0.93 (t, 3H) | [1] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Butyl cyclopropanesulfonate.

Safety Precautions

-

Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

-

Chloroform is a suspected carcinogen. Handle with care in a well-ventilated area.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Conclusion

The protocol described provides a reliable method for the synthesis of Butyl cyclopropanesulfonate. This procedure is suitable for researchers in both academic and industrial settings who require this versatile intermediate for their synthetic endeavors. The straightforward nature of the reaction and purification makes it an accessible and valuable addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols: The Use of Butyl Cyclopropanesulfonate as a Cyclopropylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and patent databases reveals no documented use of Butyl cyclopropanesulfonate as a cyclopropylating agent. The inherent chemical properties of alkyl sulfonate esters suggest that Butyl cyclopropanesulfonate would function as a butylating agent , with the cyclopropanesulfonate moiety acting as a leaving group, rather than transferring the cyclopropyl group. This document clarifies the expected reactivity of Butyl cyclopropanesulfonate and provides an overview of established, alternative methods for the successful cyclopropylation of common nucleophiles in drug discovery and development, such as amines, phenols, and thiols.

The Chemistry of Alkyl Sulfonates: Expected Reactivity of Butyl Cyclopropanesulfonate

Alkyl sulfonates are a well-established class of compounds in organic synthesis, recognized for their utility as alkylating agents.[1] The sulfonate group (such as tosylate, mesylate, or in this case, cyclopropanesulfonate) is an excellent leaving group, facilitating nucleophilic substitution reactions. In the case of Butyl cyclopropanesulfonate, a nucleophile would attack the butyl group, leading to the displacement of the cyclopropanesulfonate anion.

The general mechanism for the alkylation of a nucleophile (Nu:) with an alkyl sulfonate is depicted below:

Caption: General workflow for the reaction of Butyl cyclopropanesulfonate with a nucleophile.

Therefore, any attempt to use Butyl cyclopropanesulfonate for cyclopropylation would likely result in the butylation of the substrate.

Established Protocols for N-, O-, and S-Cyclopropylation

Given that Butyl cyclopropanesulfonate is not a viable cyclopropylating agent, researchers seeking to introduce a cyclopropyl moiety onto amines, phenols, or thiols should consider the following established methods.

N-Cyclopropylation of Amines and Amides

The introduction of a cyclopropyl group onto a nitrogen atom is a common strategy in medicinal chemistry. Several reliable methods have been developed for this transformation.

-

Copper-Mediated Cyclopropylation with Cyclopropylboronic Acid: This method is effective for the N-cyclopropylation of azoles, amides, and sulfonamides. The reaction is typically carried out in the presence of a copper(II) acetate catalyst and a base such as sodium carbonate.[2]

-

Chan-Lam Cyclopropylation: A scalable Chan-Lam reaction using potassium cyclopropyl trifluoroborate has been developed for the N-cyclopropylation of various azaheterocycles, including 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines. This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, using oxygen as the terminal oxidant.[3]

Table 1: Comparison of Reagents for N-Cyclopropylation

| Reagent | Substrate Scope | Key Features |

| Cyclopropylboronic Acid | Azoles, amides, sulfonamides | Copper-catalyzed, good to excellent yields.[2] |

| Potassium Cyclopropyl Trifluoroborate | Azaheterocycles | Copper-catalyzed, scalable, uses O₂ as oxidant.[3] |

O-Cyclopropylation of Phenols

The synthesis of cyclopropyl aryl ethers can be achieved through several synthetic routes.

-

Copper-Catalyzed Chan-Lam Cyclopropylation: Similar to N-cyclopropylation, the Chan-Lam reaction using potassium cyclopropyl trifluoroborate and a copper catalyst is also effective for the O-cyclopropylation of phenols.[3]

-

Alkenylation-Cyclopropanation Sequence: An alternative two-step method involves the 1-methylvinylation of phenols followed by a Simmons-Smith or related cyclopropanation of the resulting 1-methylvinyl aryl ethers to produce 1-methylcyclopropyl aryl ethers.

S-Cyclopropylation of Thiols

The formation of cyclopropyl thioethers is an important transformation in the synthesis of various biologically active molecules.

-

Alkylation with Cyclopropyl Halides or Tosylates: A traditional and straightforward method for S-cyclopropylation is the SN2 reaction of a thiolate anion with a cyclopropyl halide or tosylate. Thiolate anions are excellent nucleophiles, leading to efficient displacement of the leaving group.[2]

Experimental Protocols for Alternative Cyclopropylation Methods

Below are generalized protocols for established cyclopropylation reactions. Researchers should consult the primary literature for specific substrate optimization.

General Protocol for Copper-Mediated N-Cyclopropylation of Azoles with Cyclopropylboronic Acid

-

Reaction Setup: To an oven-dried reaction vessel, add the azole (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and sodium carbonate (2.0 mmol).

-

Solvent Addition: Add dichloroethane (5 mL).

-

Reaction Conditions: Stir the mixture at 80 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Chan-Lam O-Cyclopropylation of Phenols

-

Reaction Setup: In a reaction flask, combine the phenol (1.0 mmol), potassium cyclopropyl trifluoroborate (1.5 mmol), copper(II) acetate (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

-

Solvent Addition: Add a suitable solvent, such as dichloromethane or toluene.

-

Reaction Conditions: Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at room temperature or with gentle heating until completion.

-

Workup: Filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Conclusion

While Butyl cyclopropanesulfonate may appear to be a potential cyclopropylating agent, fundamental chemical principles and a thorough review of the scientific literature indicate that it is not suitable for this purpose. Its reactivity is directed towards butylation of nucleophiles. For researchers and professionals in drug development aiming to incorporate a cyclopropyl moiety, a variety of well-established and reliable methods for N-, O-, and S-cyclopropylation are available. The selection of the appropriate method will depend on the specific substrate and the desired scale of the reaction. The protocols and information provided herein serve as a guide to these effective alternative strategies.

References

Protocol for N-Cyclopropylation Using Butyl Cyclopropanesulfonate

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the N-cyclopropylation of a range of nitrogen-containing nucleophiles, including amines, indoles, and amides, utilizing butyl cyclopropanesulfonate as the key reagent. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often conferring unique pharmacological properties to drug candidates. This protocol offers a robust and versatile method for the introduction of this group.

Introduction

N-cyclopropyl derivatives are prevalent in a variety of bioactive molecules and pharmaceuticals. The cyclopropyl group can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Butyl cyclopropanesulfonate serves as an effective electrophile for the transfer of the cyclopropyl group to a nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen-containing substrate displaces the butanesulfonate leaving group.

Key Features of the Protocol:

-

Versatility: Applicable to a broad range of nitrogen nucleophiles.

-

Efficiency: Generally provides good to excellent yields of the desired N-cyclopropylated products.

-

Operational Simplicity: The reaction can be performed using standard laboratory equipment and techniques.

Experimental Protocols

A general procedure for the N-cyclopropylation reaction is provided below, followed by specific examples for different classes of substrates.

General Protocol for N-Cyclopropylation

A nitrogen-containing substrate (amine, indole, or amide, 1.0 equiv.) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). A base (1.2-2.0 equiv.) is added to the solution, followed by the addition of butyl cyclopropanesulfonate (1.1-1.5 equiv.). The reaction mixture is then heated to a specified temperature and stirred for a designated period. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

Protocol 1: N-Cyclopropylation of Anilines

This protocol details the N-cyclopropylation of aniline as a representative aromatic amine.

Materials:

-

Aniline

-

Butyl cyclopropanesulfonate

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of aniline (1.0 mmol) in DMF (5 mL) is added potassium carbonate (2.0 mmol).

-

Butyl cyclopropanesulfonate (1.2 mmol) is added to the mixture.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-cyclopropylaniline.

Protocol 2: N-Cyclopropylation of Indoles

This protocol describes the N-cyclopropylation of indole.

Materials:

-

Indole

-

Butyl cyclopropanesulfonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole (1.0 mmol) in DMF (5 mL) at 0 °C is carefully added sodium hydride (1.2 mmol).

-

The mixture is stirred at 0 °C for 30 minutes.

-

Butyl cyclopropanesulfonate (1.1 mmol) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The residue is purified by flash chromatography to yield N-cyclopropylindole.

Protocol 3: N-Cyclopropylation of Amides

This protocol outlines the N-cyclopropylation of benzamide.

Materials:

-

Benzamide

-

Butyl cyclopropanesulfonate

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of benzamide (1.0 mmol) and cesium carbonate (1.5 mmol) in acetonitrile (10 mL) is stirred at room temperature.

-

Butyl cyclopropanesulfonate (1.3 mmol) is added to the suspension.

-

The reaction mixture is heated to 60 °C and stirred for 24 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to give N-cyclopropylbenzamide.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-cyclopropylation of various substrates based on analogous reactions with other cyclopropylating agents. The data presented here is intended to be representative and may vary depending on the specific substrate and reaction conditions.

Table 1: N-Cyclopropylation of Representative Amines

| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |

| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 12 | 80-90 |

| 3 | Benzylamine | K₂CO₃ | MeCN | 60 | 18 | 70-80 |

Table 2: N-Cyclopropylation of Representative Indoles

| Entry | Indole Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | NaH | DMF | RT | 16 | 85-95 |